3-Pentan-3-ylazetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentan-3-ylazetidine;hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentan-3-ylazetidine;hydrochloride typically involves the cyclization of appropriate amino alcohols or amino halides. One common method includes the reaction of 3-pentan-3-ylamine with a suitable halogenating agent to form the corresponding azetidine ring. The hydrochloride salt is then formed by treating the azetidine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Pentan-3-ylazetidine;hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: 3-Pentan-3-ylazetidine;hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Pentan-3-ylazetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring with similar properties.
Piperidine: A six-membered nitrogen-containing ring with different reactivity.
Properties
IUPAC Name |
3-pentan-3-ylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(4-2)8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZTRQKUNAAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.